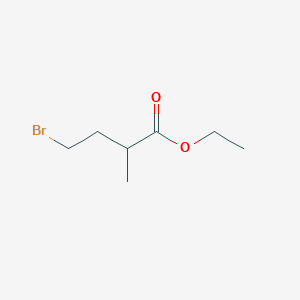

Ethyl 4-bromo-2-methylbutanoate

描述

Structure

3D Structure

属性

CAS 编号 |

2213-09-4 |

|---|---|

分子式 |

C7H13BrO2 |

分子量 |

209.08 g/mol |

IUPAC 名称 |

ethyl 4-bromo-2-methylbutanoate |

InChI |

InChI=1S/C7H13BrO2/c1-3-10-7(9)6(2)4-5-8/h6H,3-5H2,1-2H3 |

InChI 键 |

FYLONIWABFGHJB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C)CCBr |

规范 SMILES |

CCOC(=O)C(C)CCBr |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-bromo-2-methylbutanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-bromo-2-methylbutanoate is a halogenated ester of significant interest in organic synthesis, serving as a versatile building block for the construction of more complex molecules. Its bifunctional nature, possessing both an electrophilic bromine center and a modifiable ester group, makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a liquid at room temperature. While experimentally determined physical properties are not widely published, computed values provide a good estimation of its characteristics.

Table 1: Chemical and Physical Properties of this compound

| Property | Value (Computed) | Reference |

| Molecular Formula | C₇H₁₃BrO₂ | [1] |

| Molecular Weight | 209.08 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 2213-09-4 | [1] |

| Boiling Point | 212.0 ± 23.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Flash Point | 107.7 ± 13.0 °C | |

| Solubility | Soluble in many organic solvents. | |

| Appearance | Colorless to pale yellow liquid. |

Synthesis and Purification

The synthesis of this compound can be achieved through several synthetic routes. One common approach involves the bromination of a suitable precursor, such as ethyl 2-methylbutanoate, or the esterification of 4-bromo-2-methylbutanoic acid.

Synthesis from γ-Butyrolactone (Illustrative Protocol for a Similar Compound)

Experimental Protocol:

-

A solution of γ-butyrolactone in absolute ethanol is cooled to 0°C in an ice bath.

-

Dry hydrogen bromide gas is bubbled through the solution.

-

The reaction mixture is maintained at a low temperature for several hours.

-

The mixture is then poured into ice-cold water, and the oily layer of the product is separated.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl bromide).

-

The combined organic layers are washed with a dilute base solution, followed by dilute acid and water.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation.[2]

Purification

Purification of this compound is typically achieved by fractional distillation under reduced pressure to avoid decomposition at high temperatures.[3] For higher purity, column chromatography on silica gel can be employed, using a non-polar eluent system such as a mixture of hexanes and ethyl acetate.[4]

Experimental Protocol (Column Chromatography):

-

A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a chromatography column.

-

The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the column.

-

The column is eluted with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexanes).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

The solvent is removed from the combined pure fractions under reduced pressure to yield the purified product.[5][6][7]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the presence of the carbon-bromine bond and the ester functional group.

-

Nucleophilic Substitution: The primary carbon-bromine bond is susceptible to nucleophilic attack, making this compound a useful alkylating agent for introducing the 4-ethoxycarbonyl-3-methylbutyl group into various molecules. The bromine atom acts as a good leaving group, facilitating reactions with a wide range of nucleophiles.[8]

-

Ester Group Transformations: The ethyl ester functionality can undergo typical ester reactions such as hydrolysis to the corresponding carboxylic acid, transesterification with other alcohols, and reduction to the corresponding alcohol.

Spectroscopic Analysis

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a multiplet for the proton at the chiral center (C2), multiplets for the methylene protons adjacent to the bromine and the chiral center, and a doublet for the methyl group at C2.

-

¹³C NMR: The carbon-13 NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbon bearing the bromine atom, the methine carbon at the chiral center, the methylene carbons, the methyl carbon, and the carbons of the ethyl group.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis and identification of this compound. The gas chromatogram will show a characteristic retention time for the compound, and the mass spectrum will exhibit a specific fragmentation pattern. Key fragments would likely include the molecular ion peak and peaks corresponding to the loss of the ethoxy group, the bromine atom, and other fragments resulting from the cleavage of the carbon chain.[1][9]

Applications in Drug Discovery and Development

While direct biological activity of this compound has not been extensively reported, its utility as a synthetic intermediate is significant in the field of drug discovery. Butyrate and its derivatives have been shown to possess antimicrobial and immunomodulatory effects.[10] Furthermore, various brominated organic molecules are being investigated for their antibacterial properties.

Intermediate in the Synthesis of LpxC Inhibitors

A promising application of bromo-substituted butanoates is in the synthesis of inhibitors for the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is an essential enzyme in the biosynthesis of lipopolysaccharide (LPS), a key component of the outer membrane of Gram-negative bacteria. Inhibition of LpxC is a validated strategy for the development of novel antibiotics against these challenging pathogens. This compound can serve as a precursor for more complex molecules designed to target the active site of LpxC.

The following diagram illustrates the general workflow for utilizing a fragment-based approach in drug discovery, a strategy where small molecules like this compound could potentially be used as starting points or building blocks.

References

- 1. This compound | C7H13BrO2 | CID 12780980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Purification [chem.rochester.edu]

- 4. rsc.org [rsc.org]

- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 6. Khan Academy [khanacademy.org]

- 7. m.youtube.com [m.youtube.com]

- 8. This compound | 2213-09-4 | Benchchem [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ethyl 4-bromobutyrate synthesis - chemicalbook [chemicalbook.com]

Synthesis of Ethyl 4-bromo-2-methylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route to Ethyl 4-bromo-2-methylbutanoate, a valuable building block in organic synthesis. Due to the limited availability of a direct, detailed experimental protocol in published literature, this document outlines a robust two-step pathway based on well-established and analogous chemical transformations. The synthesis involves the initial preparation of 4-bromo-2-methylbutanoic acid via the ring-opening of 2-methyl-γ-butyrolactone, followed by a Fischer esterification to yield the target compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented in Table 1. This data is essential for the characterization and quality control of the synthesized product.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃BrO₂ | PubChem |

| Molecular Weight | 209.08 g/mol | PubChem |

| CAS Number | 2213-09-4 | PubChem |

| Appearance | Colorless to pale yellow liquid (predicted) | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

Table 1: Physicochemical Properties of this compound

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process, as illustrated in the workflow diagram below. The initial step involves the acid-catalyzed ring-opening of 2-methyl-γ-butyrolactone with hydrobromic acid to form the intermediate, 4-bromo-2-methylbutanoic acid. This intermediate is then subjected to a Fischer esterification with ethanol in the presence of a strong acid catalyst, typically sulfuric acid, to afford the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for the two key steps in the synthesis of this compound. These procedures are based on analogous reactions and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Step 1: Synthesis of 4-Bromo-2-methylbutanoic Acid

This procedure is adapted from the known synthesis of 4-bromobutyric acid from γ-butyrolactone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 2-Methyl-γ-butyrolactone | 100.12 | 10.0 g | 0.10 |

| Hydrobromic acid (48% aq.) | 80.91 | 42 mL | 0.37 |

| Sulfuric acid (conc.) | 98.08 | 5 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

Table 2: Reagents for the Synthesis of 4-Bromo-2-methylbutanoic Acid

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-γ-butyrolactone (10.0 g, 0.10 mol).

-

Carefully add 48% aqueous hydrobromic acid (42 mL, 0.37 mol) to the flask.

-

With stirring, slowly add concentrated sulfuric acid (5 mL) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and transfer it to a separatory funnel containing 100 mL of cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-methylbutanoic acid as an oil. Further purification can be achieved by vacuum distillation.

Step 2: Synthesis of this compound (Fischer Esterification)

This is a standard Fischer esterification protocol adapted for the specific substrate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 4-Bromo-2-methylbutanoic acid | 181.01 | 9.05 g | 0.05 |

| Ethanol (absolute) | 46.07 | 50 mL | - |

| Sulfuric acid (conc.) | 98.08 | 1 mL | - |

| Saturated sodium bicarbonate solution | - | As needed | - |

| Brine | - | As needed | - |

| Diethyl ether | 74.12 | As needed | - |

| Anhydrous sodium sulfate | 120.37 | As needed | - |

Table 3: Reagents for the Synthesis of this compound

Procedure:

-

In a 100 mL round-bottom flask, dissolve 4-bromo-2-methylbutanoic acid (9.05 g, 0.05 mol) in absolute ethanol (50 mL).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1 mL) with stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The final product can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Characterization Data (Predicted)

The following table summarizes the expected analytical data for the synthesized this compound.

| Analysis | Expected Results |

| ¹H NMR (CDCl₃) | δ 4.20 (q, 2H), 3.45 (t, 2H), 2.60-2.40 (m, 1H), 2.20-1.90 (m, 2H), 1.25 (t, 3H), 1.20 (d, 3H) |

| ¹³C NMR (CDCl₃) | δ 175.0, 60.5, 40.0, 35.0, 32.0, 17.0, 14.0 |

| IR (neat) | ν (cm⁻¹) ~2980, 1735 (C=O), 1180 (C-O), 650 (C-Br) |

| Mass Spec (EI) | m/z 208/210 (M⁺), 163/165, 129, 101 |

Table 4: Predicted Analytical Data for this compound

Logical Relationship of the Synthetic Steps

The synthesis follows a logical progression from a commercially available starting material to the desired product through two fundamental organic transformations.

Caption: Logical flow from starting material to final product.

This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound. Researchers should adapt and optimize these procedures based on their laboratory conditions and analytical findings.

An In-depth Technical Guide to Ethyl 4-bromo-2-methylbutanoate (CAS: 2213-09-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromo-2-methylbutanoate is a bifunctional organic compound of significant interest in synthetic organic chemistry.[1] Its structure, featuring both an ester and a primary alkyl bromide, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and other specialty chemicals.[1] The presence of a stereocenter at the C-2 position adds to its potential utility in asymmetric synthesis. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and synthetic applications of this compound.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These values are a combination of experimentally derived and predicted data.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2213-09-4 | [2][3] |

| Molecular Formula | C₇H₁₃BrO₂ | [1][2] |

| Molecular Weight | 209.08 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CCOC(=O)C(C)CCBr | [2][3] |

| InChI Key | FYLONIWABFGHJB-UHFFFAOYSA-N | [1][3] |

| Density (Predicted) | 1.3±0.1 g/cm³ | [3] |

| Boiling Point (Predicted) | 212.0±23.0 °C at 760 mmHg | [3] |

| Refractive Index (Predicted) | 1.458 | [3] |

| Flash Point (Predicted) | 107.7±13.0 °C | [3] |

| LogP (Predicted) | 2.1 - 2.35 | [2][3] |

Spectroscopic Data Summary

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. While raw spectral data is not provided here, the following table summarizes the expected spectroscopic features and directs researchers to relevant databases.

| Spectroscopy | Key Features and Data Source |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the ethyl ester protons (a quartet and a triplet), a doublet for the methyl group at C-2, a multiplet for the proton at C-2, and multiplets for the methylene protons at C-3 and C-4. |

| ¹³C NMR | The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will appear significantly downfield. Spectral data is available at PubChem.[2] |

| Mass Spectrometry (GC-MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group and bromine atom. Data can be found on PubChem and SpectraBase.[2] |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a strong absorption band for the C=O stretch of the ester group (around 1730 cm⁻¹), as well as C-O and C-Br stretching frequencies. The spectrum is available on PubChem.[2] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the esterification of 4-bromo-2-methylbutanoic acid.

Synthetic Approach

A direct and common method for preparing this compound is the Fischer esterification of 4-bromo-2-methylbutanoic acid with ethanol in the presence of an acid catalyst.[1] A high yield of approximately 96% for this transformation has been reported in the literature, specifically in a 1996 publication by Snider and Lu in the Journal of Organic Chemistry.[3]

While the detailed experimental protocol from the aforementioned publication is not publicly accessible through general searches, a generalized procedure can be outlined.

Generalized Experimental Protocol: Fischer Esterification

Disclaimer: This is a generalized protocol and should be optimized with reference to the original literature for specific details on reaction conditions and purification.

-

Reaction Setup: To a solution of 4-bromo-2-methylbutanoic acid in an excess of absolute ethanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

Reaction Conditions: The reaction mixture is typically heated to reflux to drive the equilibrium towards the formation of the ester. The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product. Further purification is achieved by distillation under reduced pressure to afford pure this compound.

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its bifunctional nature. The primary alkyl bromide is a good leaving group, making the C-4 position susceptible to nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles.[1] This allows for the introduction of diverse functional groups and the extension of the carbon skeleton.[1]

The ester moiety can undergo a range of transformations, including hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or reaction with organometallic reagents.[1] The interplay between the two functional groups also opens up the possibility of intramolecular reactions to form cyclic structures like lactones or cyclopropane derivatives.[1]

In the context of drug development, this compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity.[1] While specific applications of this exact compound in marketed drugs are not readily found in the public domain, its structural motifs are relevant. For instance, a related compound, Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate, is utilized as an intermediate in the synthesis of LpxC inhibitors, which are a promising new class of antibacterial agents.[4] This highlights the potential of brominated butanoate derivatives in medicinal chemistry.

Caption: Synthetic utility of this compound in generating diverse molecular scaffolds.

Conclusion

This compound, with its dual functionality, is a valuable and versatile intermediate in organic synthesis. Its reactivity allows for a wide range of chemical transformations, making it a key component in the construction of complex molecular architectures relevant to the pharmaceutical and chemical industries. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a useful resource for researchers and professionals in the field. Further investigation into its use in asymmetric synthesis and the development of novel therapeutic agents is warranted.

References

Ethyl 4-bromo-2-methylbutanoate: A Comprehensive Technical Overview for Researchers

For immediate use by researchers, scientists, and drug development professionals, this document provides a detailed guide to the physical and chemical properties of Ethyl 4-bromo-2-methylbutanoate, alongside experimental protocols and safety considerations.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₃BrO₂ | PubChem[1] |

| Molecular Weight | 209.08 g/mol | PubChem[1] |

| CAS Number | 2213-09-4 | PubChem[1] |

| Predicted Density | 1.3 ± 0.1 g/cm³ | Guidechem |

| Predicted Boiling Point | 212.0 ± 23.0 °C at 760 mmHg | Guidechem |

| Predicted Refractive Index | 1.458 | Guidechem |

| Predicted LogP | 2.1 | PubChem[1] |

| Solubility | Soluble in alcohol and ether; Insoluble in water. | ChemBK[2] (Inferred from similar compounds) |

Synthesis and Characterization

Proposed Synthetic Protocol

A detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature. However, a plausible route can be adapted from the synthesis of structurally similar compounds, such as the bromination of a corresponding carboxylic acid via a Hunsdiecker-type reaction or the radical bromination of a suitable precursor.

Proposed Synthesis via Hunsdiecker Reaction:

This method involves the conversion of 3-methyl-4-bromobutanoic acid to its silver salt, followed by reaction with bromine.

-

Step 1: Synthesis of 3-methyl-4-bromobutanoic acid. This precursor can be synthesized through various established organic chemistry methods.

-

Step 2: Formation of the Silver Salt. The carboxylic acid is neutralized with silver oxide to form the silver carboxylate.

-

Step 3: Hunsdiecker Reaction. The silver salt of 3-methyl-4-bromobutanoic acid is treated with bromine in an inert solvent such as carbon tetrachloride. This reaction proceeds via a radical mechanism to yield this compound after esterification.[3][4]

Alternative Proposed Synthesis: Radical Bromination of Ethyl 2-methylbutanoate

An alternative approach involves the direct bromination of ethyl 2-methylbutanoate at the gamma position using a radical initiator.

-

Materials: Ethyl 2-methylbutanoate, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).

-

Procedure: To a solution of ethyl 2-methylbutanoate in CCl₄, NBS and a catalytic amount of AIBN are added. The mixture is refluxed under inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), a multiplet for the proton at the chiral center (C2), multiplets for the diastereotopic protons on C3, and a triplet for the protons on the bromine-bearing carbon (C4).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for each of the seven carbon atoms. The carbonyl carbon of the ester will appear downfield (around 170-180 ppm). The carbon attached to the bromine will be in the range of 30-40 ppm, while the other aliphatic carbons will resonate at higher fields.[5][6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the ester group around 1735 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the alkyl groups below 3000 cm⁻¹ and the C-O stretching of the ester.[2]

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns will likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and the bromine atom.[8][9][10]

Safety and Handling

-

General Hazards: Alkyl bromides can be irritating to the respiratory system, eyes, and skin. Inhalation of vapors is a primary exposure route and can cause irritation to the nose, throat, and lungs. Skin contact may lead to irritation and the removal of natural oils.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential to prevent skin contact.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood to minimize inhalation of vapors.

-

-

Handling and Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Keep containers tightly closed.

-

Spills and Emergencies: In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material and dispose of it as hazardous waste.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: Workflow for Synthesis and Characterization.

References

- 1. This compound | C7H13BrO2 | CID 12780980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 3. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. docbrown.info [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Ethyl 4-bromo-2-methylbutanoate for Researchers and Drug Development Professionals

An essential chiral building block, Ethyl 4-bromo-2-methylbutanoate, offers significant potential in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its structural information, physicochemical properties, synthesis, and reactivity, equipping researchers and drug development professionals with the critical knowledge to effectively utilize this versatile reagent.

Core Structural and Physicochemical Properties

This compound is a halogenated ester characterized by a stereocenter at the C-2 position, making it a valuable chiral precursor. Its bifunctional nature, possessing both a reactive bromine atom and an ester moiety, allows for a diverse range of chemical transformations.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 2213-09-4 | [1] |

| Molecular Formula | C₇H₁₃BrO₂ | [1] |

| Molecular Weight | 209.08 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C(C)CCBr | [1] |

| InChI Key | FYLONIWABFGHJB-UHFFFAOYSA-N | [1] |

Table 1: Core Identifiers and Structural Information. This table summarizes the fundamental identifiers for this compound.

| Property | Predicted Value |

| Boiling Point | 212.0 ± 23.0 °C at 760 mmHg |

| Density | 1.3 ± 0.1 g/cm³ |

| Refractive Index | 1.458 |

Table 2: Predicted Physicochemical Properties. This table presents the predicted physical properties of this compound. Experimental validation of these properties is recommended for precise applications.

Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process starting from a suitable precursor, such as γ-butyrolactone, to first generate the corresponding carboxylic acid, followed by esterification.

Synthesis of 4-bromo-2-methylbutanoic acid

A common precursor to the title compound is 4-bromo-2-methylbutanoic acid. While a specific experimental protocol for the synthesis of 4-bromo-2-methylbutanoic acid was not found in the immediate search, a general approach involves the ring-opening of a substituted lactone or the bromination of a suitable dicarboxylic acid derivative. A detailed procedure for the synthesis of the closely related 4-bromobutyric acid from γ-butyrolactone using hydrobromic acid and a sulfuric acid catalyst is available and can be adapted.[2]

Fischer Esterification of 4-bromo-2-methylbutanoic acid

The final step in the synthesis is the Fischer esterification of 4-bromo-2-methylbutanoic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

4-bromo-2-methylbutanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or diethyl ether (extraction solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-methylbutanoic acid in an excess of anhydrous ethanol (typically 5-10 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dilute the residue with water and extract the product with a suitable organic solvent such as dichloromethane or diethyl ether.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by vacuum distillation to obtain the pure ester.

Figure 1: Fischer Esterification of 4-bromo-2-methylbutanoic acid.

Spectroscopic Data

The structural elucidation of this compound relies on standard spectroscopic techniques.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| -CH₃ (ester) | ~1.2 | Triplet | ~7 Hz |

| -CH₃ (chain) | ~1.2 | Doublet | ~7 Hz |

| -CH₂-Br | ~3.4-3.6 | Multiplet | |

| -CH- | ~2.5-2.7 | Multiplet | |

| -CH₂- (ester) | ~4.1 | Quartet | ~7 Hz |

| -CH₂- (chain) | ~2.0-2.2 | Multiplet |

Table 3: Predicted ¹H NMR Data. This table provides an estimation of the proton NMR chemical shifts and multiplicities.

| Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| C=O | ~175 |

| -OCH₂- | ~60 |

| -CH- | ~40 |

| -CH₂-Br | ~33 |

| -CH₂- (chain) | ~35 |

| -CH₃ (chain) | ~16 |

| -CH₃ (ester) | ~14 |

Table 4: Predicted ¹³C NMR Data. This table outlines the expected chemical shifts for the carbon atoms in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group. C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ region, and the C-Br stretching vibration will be observed in the fingerprint region, typically around 500-600 cm⁻¹.[3]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for bromine (M⁺ and M+2⁺ in approximately a 1:1 ratio). Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and α-cleavage.[4]

Reactivity and Synthetic Applications

This compound is a valuable synthetic intermediate due to its two reactive sites. The primary bromide is an excellent electrophile for nucleophilic substitution reactions, while the ester functionality can undergo various transformations.

Nucleophilic Substitution at the C-4 Position

The C-Br bond is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups. This makes it a key reagent for alkylation reactions.

General Reaction Scheme: Alkylation of Active Methylene Compounds

Active methylene compounds, such as malonic esters or β-keto esters, can be deprotonated with a base to form a nucleophilic enolate, which can then be alkylated by this compound. This reaction is fundamental for carbon-carbon bond formation.[5][6]

Figure 2: General workflow for the alkylation of active methylene compounds.

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic systems, which are common motifs in drug molecules. For example, it can be used in the synthesis of substituted piperidines and pyrrolidines through intramolecular cyclization or multi-component reactions.[7][8][9]

Conceptual Pathway: Synthesis of a Substituted Pyrrolidine

A hypothetical pathway could involve the reaction of this compound with a primary amine. The initial nucleophilic substitution of the bromide by the amine, followed by intramolecular amidation (lactamization), would lead to the formation of a substituted pyrrolidinone ring system.

Figure 3: Conceptual pathway for the synthesis of a substituted pyrrolidinone.

Conclusion

This compound is a highly valuable and versatile chiral building block in modern organic synthesis. Its readily available reactive sites provide a platform for the construction of complex molecular architectures, particularly those with pharmaceutical or agrochemical relevance. This guide has summarized its key structural and physicochemical properties, provided a general synthetic protocol, and highlighted its potential in key synthetic transformations. For researchers and professionals in drug development, a thorough understanding of this reagent's chemistry is crucial for leveraging its full potential in the discovery and synthesis of novel bioactive compounds.

References

- 1. This compound | C7H13BrO2 | CID 12780980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-bromo-2-methylbutanoate | C7H13BrO2 | CID 220969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-bromobutyrate | C6H11BrO2 | CID 76300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and dipeptidyl peptidase inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel metal iodide promoted three-component synthesis of substituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for Ethyl 4-bromo-2-methylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromo-2-methylbutanoate is a halogenated ester of significant interest in organic synthesis, serving as a versatile building block for the introduction of a substituted butyl chain in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. Its bifunctional nature, possessing both an ester moiety and a reactive alkyl bromide, allows for a wide range of chemical transformations. A thorough understanding of its spectroscopic properties is crucial for its identification, purification, and characterization in any synthetic endeavor.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on empirical models and typical ranges for the functional groups present in the molecule and should be used as a reference for comparison with experimentally obtained data.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -OCH₂CH₃ |

| ~3.45 | Triplet (t) | 2H | -CH₂Br |

| ~2.60 | Multiplet (m) | 1H | -CH(CH₃)- |

| ~2.10 | Multiplet (m) | 2H | -CH₂CH₂Br |

| ~1.25 | Triplet (t) | 3H | -OCH₂CH₃ |

| ~1.18 | Doublet (d) | 3H | -CH(CH₃)- |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~175 | Quaternary | C=O |

| ~60.5 | Methylene | -OCH₂CH₃ |

| ~40 | Methine | -CH(CH₃)- |

| ~35 | Methylene | -CH₂CH₂Br |

| ~33 | Methylene | -CH₂Br |

| ~17 | Methyl | -CH(CH₃)- |

| ~14 | Methyl | -OCH₂CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 - 2860 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1250 - 1050 | Strong | C-O stretch (ester) |

| ~650 - 550 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 208/210 | ~5 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |

| 163/165 | ~20 | [M - OCH₂CH₃]⁺ |

| 129 | ~100 | [M - Br]⁺ |

| 101 | ~40 | [M - Br - C₂H₄]⁺ |

| 88 | ~60 | [CH₃CH₂COOCH₂]⁺ |

| 57 | ~80 | [C₄H₉]⁺ |

| 29 | ~50 | [CH₃CH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer is not calibrated to the solvent signal.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to obtain a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the TMS signal at 0 ppm or the residual solvent peak.

Procedure for ¹³C NMR:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: Use the same instrument and shimming procedure as for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is necessary compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set the injector temperature to a value that ensures rapid vaporization without thermal decomposition (e.g., 250 °C).

-

Column: Use a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms).

-

Oven Program: Implement a temperature program that allows for the separation of the compound from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

-

-

MS Method:

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

-

Data Acquisition and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The data system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak. The mass spectrum of the peak corresponding to this compound can then be analyzed for its molecular ion and fragmentation pattern.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

The spectroscopic data presented in this guide, though predicted, provides a solid foundation for the identification and characterization of this compound. The detailed experimental protocols offer a standardized approach for researchers to obtain reliable and reproducible data. It is imperative for scientists and professionals in drug development to utilize these spectroscopic techniques to ensure the purity and confirm the identity of their synthesized compounds, thereby maintaining the integrity and quality of their research. Experimental verification of the predicted data is strongly recommended for any critical application.

An In-depth Technical Guide to Ethyl 4-bromo-2-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-bromo-2-methylbutanoate, a key building block in organic synthesis with significant potential in pharmaceutical development. This document details its chemical and physical properties, outlines a proposed synthetic protocol, and explores its role in the development of novel antibacterial agents through the inhibition of the LpxC enzyme in the lipid A biosynthesis pathway.

Core Properties of this compound

This compound is a functionalized ester that serves as a versatile intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both an ester group and a reactive bromine atom, allows for a variety of chemical transformations.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 209.08 g/mol | [1] |

| Molecular Formula | C₇H₁₃BrO₂ | [1] |

| CAS Number | 2213-09-4 | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCOC(=O)C(C)CCBr | [1] |

| InChI Key | FYLONIWABFGHJB-UHFFFAOYSA-N | [1] |

| Predicted Density | 1.3±0.1 g/cm³ | |

| Predicted Boiling Point | 212.0±23.0 °C at 760 mmHg | |

| Predicted Flash Point | 107.7±13.0 °C |

Molecular Structure

The two-dimensional structure of this compound highlights the ethyl ester group and the bromine atom attached to the butyl chain, with a methyl group at the second carbon position.

References

An In-depth Technical Guide to Ethyl 4-bromo-2-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 4-bromo-2-methylbutanoate is a versatile bifunctional molecule that serves as a valuable building block in advanced organic synthesis. Its structure, featuring both an electrophilic bromine center and a chiral center, allows for a diverse range of chemical transformations. This document provides a comprehensive overview of its chemical properties, synthesis, and significant applications in the development of pharmaceuticals and other specialty chemicals.

Chemical Identity and Physicochemical Properties

This compound is recognized by the IUPAC name this compound.[1][2][3] Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₇H₁₃BrO₂ | [1][2] |

| Molecular Weight | 209.08 g/mol | [1][2] |

| CAS Number | 2213-09-4 | [1][2] |

| Canonical SMILES | CCOC(=O)C(C)CCBr | [1][3] |

| InChIKey | FYLONIWABFGHJB-UHFFFAOYSA-N | [1][2] |

| Appearance | Likely a liquid | [2] |

| Predicted Density | 1.3±0.1 g/cm³ | [3] |

| Predicted Boiling Point | 212.0±23.0 °C at 760 mmHg | [3] |

| Predicted Refractive Index | 1.458 | [3] |

| Predicted Flash Point | 107.7±13.0 °C | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While specific spectral data is not provided in the search results, the availability of various spectroscopic analyses is documented.

Table 2: Spectroscopic Data for this compound

| Technique | Availability | Source |

| ¹³C NMR Spectra | Available | [1] |

| GC-MS | Available | [1] |

| FTIR Spectra | Available | [1] |

| Raman Spectra | Available | [1] |

| ¹H NMR, HPLC, LC-MS, UPLC | Data may be available from commercial suppliers | [4] |

Synthesis and Reactivity

The primary synthetic route to this compound is through the Fischer esterification of 4-bromo-2-methylbutanoic acid.[2] This method involves the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst.

The reactivity of this compound is largely dictated by the primary carbon-bromine bond, which is highly susceptible to nucleophilic substitution (Sₙ2) reactions.[2] This allows for the introduction of a wide array of functional groups, making it a key intermediate in the construction of more complex molecular architectures.[2] The ester group can also undergo various transformations such as hydrolysis to the carboxylic acid or reduction to an alcohol.[2]

Caption: Synthetic workflow for this compound.

Experimental Protocols

4.1. Synthesis of this compound via Fischer Esterification

-

Materials: 4-bromo-2-methylbutanoic acid, absolute ethanol, concentrated sulfuric acid (catalyst), saturated sodium bicarbonate solution, anhydrous magnesium sulfate, diethyl ether.

-

Procedure:

-

To a round-bottom flask containing 4-bromo-2-methylbutanoic acid, add an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

4.2. Purification

-

The crude this compound can be purified by distillation under reduced pressure to yield the pure product.

4.3. Characterization

-

The structure and purity of the final product should be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in organic synthesis due to its bifunctional nature.[2] The primary alkyl bromide facilitates the formation of new carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution reactions. This reactivity is crucial for assembling complex organic scaffolds found in many pharmaceutical agents and other specialty chemicals.[2] The presence of a stereocenter at the C-2 position also allows for its use in stereoselective synthesis.[2]

Caption: General synthetic utility of this compound.

References

An In-depth Technical Guide on the Safety and Handling of Ethyl 4-bromo-2-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Ethyl 4-bromo-2-methylbutanoate (CAS No. 2213-09-4), a versatile building block in organic synthesis. This document outlines the known physical and chemical properties, safety hazards, handling procedures, and relevant experimental protocols to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a halogenated ester with the molecular formula C₇H₁₃BrO₂. Its structure features a primary alkyl bromide, an ester functional group, and a chiral center at the second carbon, making it a valuable precursor for the synthesis of more complex molecules.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2213-09-4 | --INVALID-LINK-- |

| Molecular Formula | C₇H₁₃BrO₂ | --INVALID-LINK-- |

| Molecular Weight | 209.08 g/mol | --INVALID-LINK--[2] |

| IUPAC Name | This compound | --INVALID-LINK--[2] |

| SMILES | CCOC(=O)C(C)CCBr | --INVALID-LINK--[2] |

| Appearance | Likely a liquid (Not specified) | --INVALID-LINK-- |

| Boiling Point | Not specified | --INVALID-LINK-- |

| Density | Not specified | --INVALID-LINK-- |

Safety and Hazard Information

Based on the GHS classification for the related compound Ethyl 4-bromobutyrate, the following hazards may be anticipated:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

A summary of the GHS hazard statements for the related compound, Ethyl 4-bromobutyrate, is provided in Table 2.

Table 2: GHS Hazard Information for the Related Compound Ethyl 4-bromobutyrate

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |

Source: PubChem CID 76300

Handling and Storage

Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure. This includes:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Accidental Release and First Aid Measures

Accidental Release:

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a suitable container for disposal.

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Experimental Protocols

This compound is a useful intermediate in organic synthesis due to its bifunctional nature. The primary alkyl bromide is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the ester can undergo hydrolysis, reduction, or reaction with organometallic reagents.[1]

Synthesis of this compound (General Procedure)

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a doublet for the methyl group at the chiral center, a multiplet for the proton at the chiral center, and multiplets for the two methylene groups adjacent to the bromine atom and the chiral center.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the seven carbon atoms in the molecule.[2]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the compound and confirm its molecular weight.[2] A method developed for the related compound, Ethyl 4-bromobutyrate, utilizes a capillary GC column (e.g., Thermo Scientific™ Trace GOLD™ TG-5SilMS) with a mass spectrometer detector.[6] The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by two mass units for the molecular ion).[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester group. C-O stretching vibrations are expected in the 1000-1300 cm⁻¹ region, and the C-Br stretch will appear in the fingerprint region (500-600 cm⁻¹).[1]

Logical Relationships and Workflows

The following diagrams illustrate the general handling workflow and a potential synthetic application of this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet. Users should always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before handling this chemical and perform their own risk assessment.

References

- 1. This compound | 2213-09-4 | Benchchem [benchchem.com]

- 2. This compound | C7H13BrO2 | CID 12780980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. 1-Bromopropane - Wikipedia [en.wikipedia.org]

- 5. Alkyl Halides Group - information sheet - Canada.ca [canada.ca]

- 6. ijraset.com [ijraset.com]

An In-Depth Technical Guide to Ethyl 4-bromo-2-methylbutanoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-bromo-2-methylbutanoate is a versatile bifunctional reagent that has garnered significant interest in the field of organic synthesis and medicinal chemistry. Possessing both a reactive bromine atom and a chiral center, this compound serves as a valuable building block for the construction of complex molecular architectures. Its utility is particularly pronounced in the development of novel therapeutic agents, most notably as a precursor for the synthesis of inhibitors targeting the bacterial enzyme LpxC, a key player in the biosynthesis of lipid A. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and spectroscopic characterization of this compound. Furthermore, it details its application in the synthesis of advanced antibacterial agents and presents a visualization of the targeted biological pathway.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing a foundational understanding of its chemical identity and characteristics.

Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 2213-09-4 | [1] |

| Molecular Formula | C₇H₁₃BrO₂ | [1] |

| Molecular Weight | 209.08 g/mol | [1] |

| Appearance | Colorless oil (predicted) | |

| Density | 1.3±0.1 g/cm³ (Predicted) | [2] |

| Boiling Point | 212.0±23.0 °C at 760 mmHg (Predicted) | [2] |

| Flash Point | 107.7±13.0 °C (Predicted) | [2] |

| Refractive Index | 1.458 (Predicted) | [2] |

| XLogP3 | 2.1 | [1] |

| InChI | InChI=1S/C7H13BrO2/c1-3-10-7(9)6(2)4-5-8/h6H,3-5H2,1-2H3 | [1] |

| InChIKey | FYLONIWABFGHJB-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCOC(=O)C(C)CCBr | [1] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, crucial for its identification and characterization in a laboratory setting.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 2H | -OCH₂CH₃ |

| ~3.4 | Triplet | 2H | -CH₂Br |

| ~2.6 | Multiplet | 1H | -CH(CH₃)- |

| ~2.2 | Multiplet | 2H | -CH₂CH₂Br |

| ~1.2 | Triplet | 3H | -OCH₂CH₃ |

| ~1.1 | Doublet | 3H | -CH(CH₃)- |

Note: Predicted values based on standard chemical shift tables and analysis of similar structures. Actual values may vary depending on the solvent and instrument used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (Ester) |

| ~60 | -OCH₂CH₃ |

| ~40 | -CH(CH₃)- |

| ~35 | -CH₂CH₂Br |

| ~30 | -CH₂Br |

| ~17 | -CH(CH₃)- |

| ~14 | -OCH₂CH₃ |

Note: Predicted values based on standard chemical shift tables and analysis of similar structures. Actual values may vary depending on the solvent and instrument used.

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

| ~650 | Medium | C-Br stretch |

Note: Predicted values based on typical functional group frequencies.

Mass Spectrometry (MS)

| m/z | Interpretation |

| 208/210 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 163/165 | [M - OCH₂CH₃]⁺ |

| 129 | [M - Br]⁺ |

| 101 | [M - Br - C₂H₄]⁺ |

Note: Predicted fragmentation pattern based on the structure.

Synthesis and Experimental Protocols

Illustrative Synthesis of a Related Bromoester

Reaction: Allylic bromination of ethyl 3,3-dimethylacrylate.

Reagents and Materials:

-

Ethyl 3,3-dimethylacrylate

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Chloroform

-

Saturated aqueous sodium sulfite

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Experimental Procedure:

-

To a solution of ethyl 3,3-dimethylacrylate (78 mmol, 10 g) in carbon tetrachloride (128 mL) in a round-bottom flask, add N-bromosuccinimide (85 mmol, 15.1 g) and a catalytic amount of AIBN (0.02 g).

-

Heat the mixture under reflux for 3 hours.

-

Cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the precipitate with chloroform.

-

Combine the organic filtrates and wash with saturated aqueous sodium sulfite and then with brine.

-

Dry the organic phase with anhydrous magnesium sulfate (MgSO₄).

-

Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the product by vacuum distillation.

This procedure for a related compound highlights a common strategy for introducing a bromine atom at a position allylic to a double bond. A similar radical bromination approach or a method involving the opening of a suitable lactone with HBr could be envisioned for the synthesis of the title compound.

Applications in Drug Development: A Focus on LpxC Inhibition

This compound is a valuable starting material for the synthesis of more complex molecules, particularly in the realm of antibacterial drug discovery. Its utility stems from the ability to introduce a variety of functional groups via nucleophilic substitution of the bromide, thereby allowing for the construction of diverse molecular scaffolds.

A significant application of structurally related bromoesters is in the synthesis of inhibitors for the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria.[3][4] The inhibition of LpxC disrupts the formation of the bacterial outer membrane, leading to cell death, making it an attractive target for the development of new antibiotics.[3][5]

The Lipid A Biosynthesis Pathway and the Role of LpxC

The biosynthesis of lipid A, also known as the Raetz pathway, is a multi-step enzymatic process. LpxC catalyzes the second and committed step in this pathway: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. The following diagram illustrates the central role of LpxC in this vital bacterial process.

Caption: The role of LpxC in the Lipid A biosynthesis pathway and its inhibition.

Synthetic Workflow for an LpxC Inhibitor Precursor

The following diagram illustrates a generalized experimental workflow for the utilization of this compound in the synthesis of a precursor for an LpxC inhibitor. This workflow highlights the key steps of nucleophilic substitution and subsequent functional group manipulation.

Caption: Generalized workflow for the synthesis of an LpxC inhibitor precursor.

Logical Relationships in Synthetic Strategy

The synthetic utility of this compound is rooted in the orthogonal reactivity of its functional groups. The following diagram illustrates the logical relationships between the structural features of the molecule and the potential synthetic transformations.

Caption: Synthetic possibilities based on the functional groups of the molecule.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its utility is particularly evident in the field of drug discovery, where it serves as a key intermediate in the preparation of novel antibacterial agents targeting the LpxC enzyme. The information presented in this technical guide, from its fundamental properties and spectroscopic data to its synthetic applications and the biological context of its derivatives, underscores its importance for researchers and scientists in the pharmaceutical industry. The continued exploration of the reactivity of this and similar compounds will undoubtedly lead to the development of new and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Ethyl 4-bromo-2-methylbutanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromo-2-methylbutanoate is a versatile bifunctional molecule utilized in organic synthesis as a valuable building block. Its structure, featuring both an electrophilic primary alkyl bromide and a chiral center at the α-position to the ester, allows for a diverse range of chemical transformations. This makes it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The reactivity of the carbon-bromine bond facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

Key Applications

This compound is primarily employed as an alkylating agent in various organic reactions. Its utility has been demonstrated in the synthesis of heterocyclic compounds and in the preparation of intermediates for active pharmaceutical ingredients.

Synthesis of Proline Derivatives as Angiotensin-Converting Enzyme (ACE) Inhibitors

This compound has been utilized as a starting material in the synthesis of proline derivatives, which are investigated for their potential as angiotensin-converting enzyme (ACE) inhibitors for the treatment of hypertension.[1][2][3] The synthesis involves the conversion of the ester to the corresponding acid bromide, which can then be coupled with proline derivatives.

Use in Agrochemical Compositions

The compound is listed as a component in agrochemical formulations designed to induce abiotic stress tolerance in plants.[4] While specific reaction details within the formulation are not provided, its inclusion suggests a role as a precursor or an active component in inducing desired biological effects in agriculture.

Catalytic Reduction to Aldehydes

This compound serves as a substrate in catalytic hydrosilylation reactions to produce the corresponding aldehyde. This selective reduction of the ester functionality is a crucial transformation in organic synthesis.

Experimental Protocols

Protocol 1: Conversion of this compound to 4-Bromo-2-methylbutanoic Acid

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid using boron tribromide.[1][2][3]

Reaction Scheme:

A basic scheme for the hydrolysis of this compound.

Materials:

-

This compound

-

Dichloromethane (CH₂Cl₂)

-

Boron tribromide (BBr₃) solution (1 M in CH₂Cl₂)

-

Water (H₂O)

Procedure:

-

Dissolve this compound (1.04 g) in dichloromethane (50 ml).

-

Cool the solution to -10 °C.

-

Add a 1 M solution of boron tribromide in dichloromethane (50 ml) dropwise with stirring.

-

Continue stirring for 1 hour at -10 °C, followed by 2 hours at 25 °C.

-

Terminate the reaction by the careful addition of water.

-

Separate the organic and aqueous layers.

-

Further workup and purification of the organic layer will yield the desired 4-bromo-2-methylbutanoic acid.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| This compound | 209.08 | 1.04 | 4.97 |

| Boron tribromide (1M solution) | 250.52 | - | 50 |

Note: Specific yield was not provided in the cited documents.

Protocol 2: Catalytic Hydrosilylation of this compound

This protocol outlines the partial reduction of the ester to a silyl acetal, which can then be hydrolyzed to the corresponding aldehyde, using a triaryl borane catalyst.[5]

Workflow:

Workflow for the catalytic hydrosilylation and subsequent hydrolysis.

Materials:

-

This compound

-

Triaryl borane catalyst (e.g., (2-bromo-6-fluorophenyl)bis(2,3,6-trifluorophenyl)borane)

-

Silane (e.g., triethylsilane)

-

Benzene-d6 (solvent)

-

Acidic or fluoride-containing reagent for hydrolysis

Procedure:

-

In an oven-dried 4 mL vial under a nitrogen atmosphere, place this compound (1.05 g, 5.00 mmol).

-

Add a solution of the triaryl borane catalyst (e.g., 11.2 mg, 0.005 equiv., 25.0 µmol) in benzene-d6.

-

Add the silane reducing agent while stirring at room temperature.

-

Monitor the reaction for the formation of the silyl acetal intermediate.

-

Upon completion, hydrolyze the silyl acetal using an acidic or fluoride-containing reagent to obtain the aldehyde.

-

Separate and purify the resulting aldehyde.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| This compound | 209.08 | 1.05 | 5.00 | 1 |

| Triaryl borane catalyst | - | 0.0112 | 0.025 | 0.005 |

Note: The specific silane and its amount, as well as the yield of the aldehyde, were not detailed for this specific substrate in the provided information.

Summary of Applications and Potential Reactions

This compound's reactivity allows for its use in a variety of synthetic transformations.

| Reaction Type | Nucleophile/Reagent | Product Type | Potential Applications |

| Nucleophilic Substitution | Amines, Azides, Cyanides, Thiolates, Carbanions | Functionalized butanoates | Synthesis of amino acids, heterocycles, and complex organic molecules. |

| Intramolecular Cyclization | Carbonyl oxygen (under certain conditions) | γ-lactones | Formation of five-membered lactone rings, common in natural products.[6] |

| Alkylation of Active Methylene Compounds | Enolates of malonates, acetoacetates, etc. | Dialkylated methylene compounds | Carbon-carbon bond formation for building complex carbon skeletons. |

| Kornblum Oxidation | Dimethyl sulfoxide (DMSO) and a mild base | Ethyl 4-oxo-2-methylbutanoate (aldehyde) | Selective oxidation of the primary bromide to an aldehyde.[6] |

Logical Relationship of Reactivity:

Reactivity overview of this compound.

Conclusion

References

- 1. US4105776A - Proline derivatives and related compounds - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US4046889A - Azetidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 4. US20160366882A1 - Agrochemical compositions for inducing abiotic stress tolerance - Google Patents [patents.google.com]

- 5. US20240082830A1 - Triaryl borane catalysts and method for selective hydrosilylation of esters and lactones using said catalysts - Google Patents [patents.google.com]

- 6. This compound | 2213-09-4 | Benchchem [benchchem.com]

Application Notes: Ethyl 4-bromo-2-methylbutanoate as a Versatile Pharmaceutical Intermediate

Introduction

Ethyl 4-bromo-2-methylbutanoate (CAS No. 2213-09-4) is a key building block in organic synthesis, particularly valued for its role as an intermediate in the preparation of various active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, possessing both an ester and a bromo group, allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules. This document provides an overview of its application, with a focus on its role in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Delapril.

Key Applications in Drug Development

The primary utility of this compound and its analogs in pharmaceuticals lies in their ability to introduce a substituted butanoate chain into a target molecule. This structural motif is present in several important classes of drugs.

-

ACE Inhibitors: This intermediate is crucial for the synthesis of ACE inhibitors, a class of drugs used to treat hypertension and congestive heart failure.[2][3] A prominent example is Delapril, where the butanoate moiety is a key component of the final drug structure.[4][5]

-

Antibacterial Agents: A closely related compound, Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate, serves as a vital intermediate in the creation of advanced antibacterial agents, specifically LpxC inhibitors.[6] These inhibitors target bacterial cell wall synthesis, offering a promising approach to combat antibiotic resistance.[6]

Experimental Protocols

1. Synthesis of this compound (General Procedure)

This protocol is a generalized method based on the synthesis of similar bromo-esters, as a specific protocol for the title compound was not available in the cited literature.

Materials:

-

Ethyl 2-methylbutanoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4)

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of ethyl 2-methylbutanoate in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.

-

Heat the mixture under reflux for 3-4 hours.

-

Cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate sequentially with saturated aqueous sodium sulfite solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

2. Synthesis of Delapril using a Bromo-ester Intermediate

This protocol outlines the key coupling step in the synthesis of Delapril, where an intermediate derived from this compound would be utilized.

Materials:

-

Ethyl 2-(N-(indan-2-yl)glycyl)amino-4-phenylbutanoate (Intermediate A)

-

This compound derived intermediate

-

Triethylamine (or another suitable base)

-

Acetonitrile (or another suitable solvent)

Procedure:

-

Dissolve Intermediate A in a suitable solvent such as acetonitrile.

-

Add a stoichiometric equivalent of a suitable base, like triethylamine, to the solution.

-

To this mixture, add the this compound derived intermediate dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Delapril.

Data Presentation

Table 1: Summary of Quantitative Data for Bromination Reactions

| Parameter | Value | Reference |

| Purity of Ethyl 4-bromo-3-methylbut-2-enoate | 96% | [7] |

| Yield of (E)-4-bromo-2-methylbut-2-en-1-al | 78% | [8] |

| Purity of (E)-4-bromo-2-methylbut-2-en-1-al | 80% | [8] |

| Yield of Ethyl 2-bromo-3-methylbutanoate | 80% | PrepChem.com |

Visualizations

Caption: Synthetic pathway of Delapril.

Caption: Experimental workflow for bromo-ester synthesis.

Caption: Renin-Angiotensin-Aldosterone System (RAAS) pathway.

References